molecular formula C10H11Cl B1346334 5-(Chloromethyl)-2,3-dihydro-1h-indene CAS No. 18775-42-3

5-(Chloromethyl)-2,3-dihydro-1h-indene

Cat. No. B1346334
Key on ui cas rn: 18775-42-3
M. Wt: 166.65 g/mol
InChI Key: CVUZRMUCKVDRRQ-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a stirred solution of 5-(chloromethyl)-2,3-dihydro-1H-indene (90.0 g, 0.54 mol) in DMSO (500 ml) was added sodium cyanide (54.0 g, 1.08 mol) at 0° C. portion wise. The reaction mixture was then stirred at room temperature for 3 hours. The reaction was quenched with water (1000 ml), extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with brine, dried over Na2SO4 and evaporated in vacuo to afford 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile (82.2 g, 97%), that was used in the next step without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6]2.[C-:12]#[N:13].[Na+]>CS(C)=O>[CH2:8]1[C:9]2[C:5](=[CH:4][C:3]([CH2:2][C:12]#[N:13])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClCC=1C=C2CCCC2=CC1
Name
Quantity
54 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (1000 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 82.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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